Cholecystokinin-33 (human)
Overview
Description
Cholecystokinin-33 (human) is a peptide hormone that plays a crucial role in the gastrointestinal system. It is responsible for stimulating the digestion of fats and proteins by inducing the release of digestive enzymes from the pancreas and bile from the gallbladder . Cholecystokinin-33 is one of several molecular forms of cholecystokinin, which also includes cholecystokinin-58, cholecystokinin-22, and cholecystokinin-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholecystokinin-33 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of cholecystokinin-33 can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), which separates the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions: Cholecystokinin-33 undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues in the peptide can occur under oxidative conditions, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Cholecystokinin-33 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating digestive processes, appetite, and satiety.
Medicine: Explored for its potential therapeutic applications in treating digestive disorders, obesity, and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research
Mechanism of Action
Cholecystokinin-33 is part of a family of regulatory peptides that includes cholecystokinin-58, cholecystokinin-22, and cholecystokinin-8. These peptides share a common C-terminal sequence but differ in their length and biological activity. Cholecystokinin-33 is unique in its ability to stimulate both pancreatic enzyme secretion and gallbladder contraction, whereas other forms may have more specialized functions .
Comparison with Similar Compounds
Cholecystokinin-58: A longer form of cholecystokinin with similar biological activities.
Cholecystokinin-22: A shorter form with more specific functions in the gastrointestinal system.
Cholecystokinin-8: A potent neurotransmitter with roles in the central nervous system
Properties
IUPAC Name |
benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNBFZNOBAEHZ-RPBOFIJWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)OC)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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